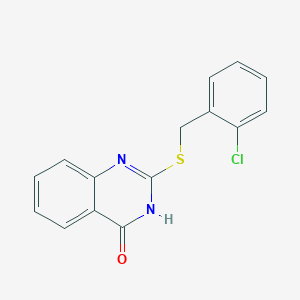

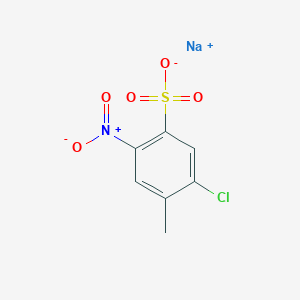

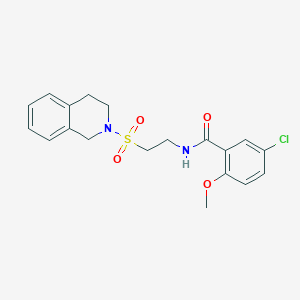

![molecular formula C15H13N3O4S B3008358 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide CAS No. 899996-83-9](/img/structure/B3008358.png)

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide is a heterocyclic compound that contains both nitrogen and sulfur within its molecular structure. It is characterized by the presence of a benzo[d]isothiazolone moiety, which is a bicyclic system consisting of a benzene ring fused to an isothiazolone ring. The isothiazolone ring is a five-membered ring containing both sulfur and nitrogen atoms, with an additional oxygen atom double-bonded to the sulfur, which gives the 1,1-dioxido substitution pattern. Attached to this bicyclic system is a propanamide side chain that includes a pyridinyl group, indicating the presence of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide, they do provide insight into related heterocyclic synthesis methods. For instance, the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives is achieved through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process starting from 2-prop-2-ynyloxyphenols . This method involves the use of PdI2 and KI in N,N-dimethylacetamide (DMA) under a CO-air mixture, which could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide is complex due to the presence of multiple rings and functional groups. The configuration around double bonds and the overall stereochemistry can be established through techniques such as X-ray diffraction analysis, as demonstrated in the synthesis of related compounds . The stereochemistry plays a crucial role in the chemical properties and biological activity of such molecules.

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds containing nitrogen or sulfur can be quite varied. For example, reactions of 1,2-dioxo-3a-alkyl-4,7-dichloroxazolidino[3,2-f]pyrido[2,3-b]-1,4-thiazines with saturated cyclic amines lead to the formation of 1-N-oxalamides of 2-acyl-5-chloro-1,2-dihydrothiazolo[5,4-b] pyridine . These reactions involve the formation of amide conformers and can be characterized spectroscopically. Such reactivity could be relevant when considering the chemical reactions of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide, as it may undergo similar interactions with amines.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The presence of different functional groups, such as amides, oxides, and aromatic systems, can affect properties like solubility, melting point, and reactivity. The stereochemistry and the specific arrangement of atoms can also impact the compound's ability to interact with biological targets, which is particularly important in drug design and medicinal chemistry. Although the provided papers do not give specific details on the physical and chemical properties of the compound , they do offer a framework for understanding how such properties might be analyzed and predicted based on related molecular structures .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis and Biological Activities

Synthetic Methodologies : This compound is related to various synthetic methodologies aimed at creating heterocyclic compounds. These methodologies often involve reactions that lead to the synthesis of pyridinethiones, thienopyridines, and other fused derivatives. Such compounds possess valuable biological activities, including anticonvulsant and analgesic effects, highlighting their potential in drug discovery and medicinal chemistry (Harb, Hussein, & Mousa, 2006); (Youssef, Azab, & Youssef, 2012).

Anticonvulsant Activity : Compounds derived from propanamides and butanamides, structurally related to the mentioned compound, have shown significant anticonvulsant activity in preclinical models. This suggests potential applications in the development of new antiepileptic drugs (Kamiński et al., 2015).

Analgesic Activity : Similar compounds have been synthesized and tested for their analgesic activity, comparing favorably with standard drugs like Voltarine® and Carbamazapine®, indicating potential for pain management (Amr, 2005).

Eigenschaften

IUPAC Name |

N-pyridin-3-yl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-10(14(19)17-11-5-4-8-16-9-11)18-15(20)12-6-2-3-7-13(12)23(18,21)22/h2-10H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNAFZSWYOSVYEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CN=CC=C1)N2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

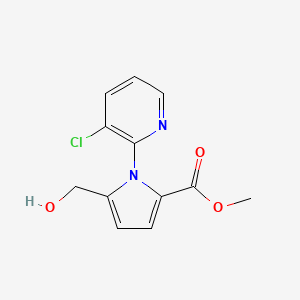

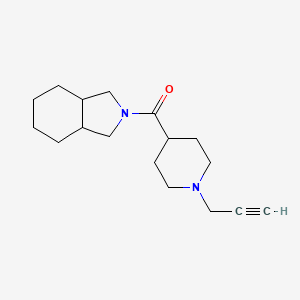

![3-[5-(2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3008276.png)

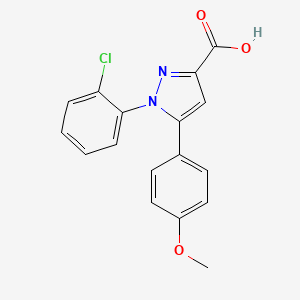

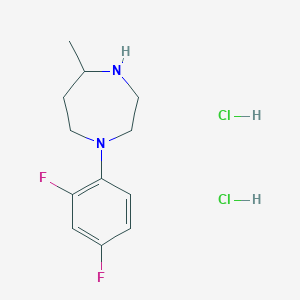

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-(2-oxo-benzooxazol-3-yl)-propionamide](/img/structure/B3008280.png)

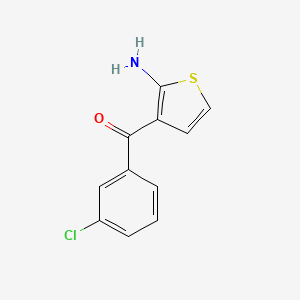

![3-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3008297.png)

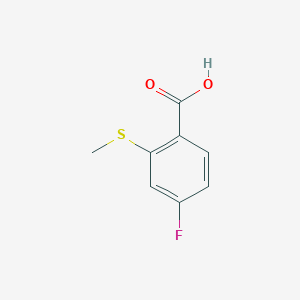

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B3008298.png)